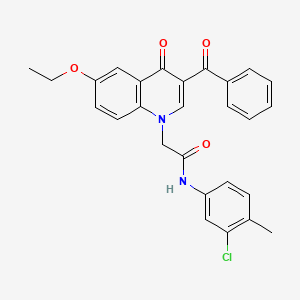

![molecular formula C14H11N3OS B2694037 4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-52-1](/img/structure/B2694037.png)

4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines have attracted much interest due to their valuable pharmacological properties such as antiviral, antioxidant, and antimalarial . They also exhibit pharmacological and therapeutic properties such as antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one study, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety was prepared by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol for 6 hours .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives can be characterized by 1H-, 13C- NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives can be determined using techniques such as IR spectroscopy and NMR .Applications De Recherche Scientifique

Antibacterial Activity

Researchers have synthesized a series of novel derivatives with structures closely related to 4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, demonstrating significant antibacterial activities against various strains such as Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus. These compounds were evaluated through structural confirmation via spectral analysis, highlighting their potential as antibacterial agents (Giri et al., 2017).

Antimicrobial and Anti-inflammatory Agents

Further investigations into thieno[2,3-d]pyrimidine derivatives have uncovered their roles as bioactive compounds with antimicrobial and anti-inflammatory properties. The integration of various groups into the thieno[2,3-d]pyrimidine heterocyclic ring has been found to enhance these activities, suggesting the versatility of these compounds in developing new therapeutic agents (Tolba et al., 2018).

Green Synthesis Approaches

A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which are crucial pharmacophores, has been reported. This method emphasizes step economy, reduced catalyst loading, and easy purification, showcasing the environmental benefits and efficiency of producing these compounds for further scientific applications (Shi et al., 2018).

Cancer Research

In the realm of cancer research, certain derivatives of 4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide have been explored for their antitumor activities. One such study involves the discovery of an orally active histone deacetylase inhibitor showing promise as an anticancer drug. This compound exhibits selective inhibition of HDACs 1-3 and 11, highlighting its potential in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Novel Synthesis Methods

Research into efficient synthesis methods has led to the development of new pathways for creating furo- and thieno[2,3-d]pyrimidin-4-amine derivatives. These methods utilize microwave irradiation for a divergent, efficient, and selective synthesis, starting from readily available amines. This research demonstrates the continuous innovation in synthesizing these compounds, paving the way for their varied applications (Han et al., 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-2-4-10(5-3-9)13(18)17-12-11-6-7-19-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKBNZKYAZRMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

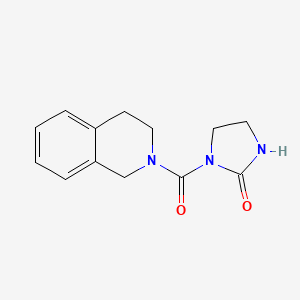

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2693960.png)

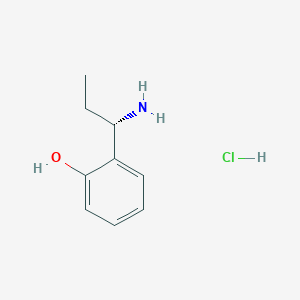

![2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide](/img/structure/B2693963.png)

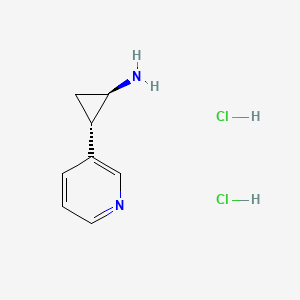

![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2693965.png)

![3-[2-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2693966.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2693969.png)

![ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693971.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2693972.png)

![2-(3-methylphenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2693974.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2693977.png)